3,7-Dimethyloct-1-ene-3,5-diol
Description
Contextualization within Monoterpenoid Diols and Related Natural Products
3,7-Dimethyloct-1-ene-3,5-diol belongs to the broad class of monoterpenoids, which are naturally occurring compounds derived from two isoprene (B109036) units. Specifically, it is a diol, meaning its structure incorporates two hydroxyl (-OH) groups. Monoterpenoid diols are widespread in the plant kingdom and are significant contributors to the aroma and flavor profiles of many fruits, flowers, and essential oils.
These compounds are often found in grapes and wine, where they can exist in both free, volatile forms that directly impact aroma, and as non-volatile glycosidic precursors. The enzymatic or acidic hydrolysis of these precursors during fermentation and aging can release the aromatic monoterpenoid diols, thus influencing the final bouquet of the wine. The structural diversity within this class, arising from variations in the carbon skeleton, the position of double bonds, and the location and stereochemistry of the hydroxyl groups, leads to a wide array of sensory properties and biological activities.
Closely related and more extensively studied isomers, such as 3,7-dimethylocta-1,5-dien-3,7-diol and 3,7-dimethylocta-1,7-dien-3,6-diol, have been identified in various grape cultivars, including Muscat varieties. researchgate.netscispace.com These related compounds underscore the importance of the dimethyloctene diol scaffold in the chemistry of natural fragrances and flavors.
Significance and Research Trajectory of this compound
Direct and specific research on this compound is notably limited in publicly available scientific literature. Much of the existing research focuses on a collection of structurally similar monoterpenoid diols, often without differentiating the exact positional isomers. The scientific journey for this specific compound is, therefore, largely inferred from the broader investigation of its isomeric cousins.
The significance of these related compounds lies primarily in their contribution to the aromatic profiles of wines and other natural products. For instance, various isomers of dimethyloctene diols are known to possess floral and fruity notes. The research trajectory for this class of molecules has been driven by the desire to understand and control the flavor and aroma of food and beverages, particularly wine. This has involved analytical studies to identify their presence in natural sources and synthetic studies to produce them for use as fragrance and flavor ingredients.
While a dedicated research path for this compound has yet to be established, its structural similarity to known flavor and fragrance compounds suggests its potential significance in these applications.
Current Research Landscape and Emerging Academic Directions for this compound
The current research landscape for this compound itself is sparse. However, the broader field of monoterpenoid diols continues to be an active area of investigation. Emerging academic directions that could encompass the study of this specific compound include:
Stereoselective Synthesis: The biological activity and sensory properties of chiral molecules like this compound are highly dependent on their stereochemistry. Developing synthetic methods to produce specific stereoisomers is a key area of research. This would enable a more precise understanding of their individual contributions to aroma and their biological effects.
Biosynthetic Pathway Elucidation: Understanding how plants synthesize these compounds is a fundamental scientific question. Research in this area could lead to biotechnological methods for producing these molecules in a more sustainable and controlled manner.
Exploration of Biological Activities: While the primary focus has been on flavor and fragrance, there is growing interest in the potential biological activities of monoterpenoids. For example, a related compound, 3,7-dimethyloct-1-ene-3,6,7-triol, has been investigated for its anti-HIV activity. medchemexpress.comgoogle.com Future research may explore whether this compound possesses similar or other valuable biological properties.
Interactive Data Table: Properties of this compound and Related Isomers
| Property | This compound (Predicted) | 3,7-dimethylocta-1-en-3,7-diol phytohub.eu | 3,7-dimethyloct-7-ene-1,6-diol thegoodscentscompany.com |
| Molecular Formula | C10H20O2 | C10H20O2 | C10H20O2 |
| Molecular Weight | 172.27 g/mol | 172.268 g/mol | 172.2678 g/mol |
| IUPAC Name | This compound | 2,6-dimethyloct-7-ene-2,6-diol | 3,7-dimethyloct-7-ene-1,6-diol |
| CAS Number | Not Available | Not Available | 22460-95-3 |
| Boiling Point | Not Available | Not Available | 156.00 °C @ 12.00 mm Hg |
| Refractive Index | Not Available | Not Available | 1.46600 to 1.46750 @ 20.00 °C |
| Specific Gravity | Not Available | Not Available | 0.95500 to 0.96500 @ 25.00 °C |
Structure
2D Structure
3D Structure
Properties
CAS No. |
62032-60-4 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
3,7-dimethyloct-1-ene-3,5-diol |
InChI |
InChI=1S/C10H20O2/c1-5-10(4,12)7-9(11)6-8(2)3/h5,8-9,11-12H,1,6-7H2,2-4H3 |
InChI Key |
HSTIIFGAVLBMAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(CC(C)(C=C)O)O |
Origin of Product |
United States |
Occurrence and Biosynthetic Pathways of 3,7 Dimethyloct 1 Ene 3,5 Diol
Natural Occurrence and Distribution Across Biological Species
The natural distribution of 3,7-dimethyloct-1-ene-3,5-diol and its isomers is a subject of ongoing research. While the exact compound is not always reported, structurally similar monoterpene diols have been identified in a variety of natural sources.
Isolation from Plant Sources (e.g., Ocimum basilicum, Artemisia granatensis)
While direct isolation of this compound from Ocimum basilicum (sweet basil) has not been explicitly documented in prominent studies, a closely related compound, 3,7-dimethyloct-1,5-dien-3,7-diol, has been identified as a constituent of its essential oil. agriculturejournals.czresearchgate.netscispace.com This suggests that the metabolic machinery for producing such diols exists within this plant species.
In the case of Artemisia granatensis, comprehensive analyses of its volatile constituents are not widely available. However, studies on other Artemisia species have revealed a rich diversity of monoterpenoids, including various alcohols and their derivatives. nih.govresearchgate.net The presence of other oxygenated monoterpenes in the genus suggests that the potential for the biosynthesis of this compound or its isomers cannot be ruled out, pending more specific chemical investigations of Artemisia granatensis.
Identification in Microbial Systems (e.g., Saccharomyces cerevisiae)
The yeast Saccharomyces cerevisiae is well-known for its ability to biotransform various compounds, including monoterpenoids. nih.gov While the direct production of this compound by wild-type S. cerevisiae has not been reported, this yeast has been shown to convert monoterpene alcohols into other diols. For instance, it can transform alpha-terpineol (B3430122) into cis-terpin hydrate. nih.gov This metabolic capability highlights the potential for engineered strains of S. cerevisiae to produce a range of monoterpene diols, including this compound, through the introduction of specific biosynthetic genes. oup.comnih.govresearchgate.netresearchgate.net
Detection in Animal-Derived Products (e.g., Honey)
Specific detection of this compound in honey has not been prominently reported in scientific literature. The chemical composition of honey is highly variable and depends on the floral sources visited by the bees. Therefore, the presence of this compound would be contingent on its existence in the nectar of the foraged plants.
Elucidation of Biosynthetic Pathways and Precursors
The biosynthesis of this compound is understood to proceed through the modification of precursor monoterpenes. The key reactions involve hydroxylations catalyzed by specific enzymes.
Enzymatic Mechanisms Involved in Monoterpene Diol Formation
The formation of monoterpene diols typically involves the enzymatic hydroxylation of a monoterpene precursor. In the case of this compound, a likely precursor is the monoterpene alcohol linalool (B1675412) (3,7-dimethylocta-1,6-dien-3-ol). wikipedia.orgresearchgate.netnih.gov The biosynthesis would involve the specific hydroxylation of linalool at the C-5 position. This reaction is catalyzed by hydroxylase enzymes, which introduce a hydroxyl group, converting the monoterpene alcohol into a diol. The stereochemistry of the resulting diol is dependent on the specific enzyme involved. nih.gov
Role of Cytochrome P450 Monooxygenases in Oxidative Metabolism
Cytochrome P450 monooxygenases (CYPs) are a large and diverse group of enzymes that play a crucial role in the oxidative metabolism of a wide range of compounds, including monoterpenes. nih.govmdpi.comnih.govresearchgate.netacs.org These enzymes are central to the formation of monoterpene diols. In the context of this compound biosynthesis, a CYP enzyme would likely be responsible for the regioselective hydroxylation of a linalool precursor. nih.govmdpi.comnih.gov The catalytic cycle of CYPs involves the activation of molecular oxygen to insert one oxygen atom into the substrate. The specific CYP isoform determines which carbon atom of the monoterpene is hydroxylated, leading to the formation of a specific diol. For example, different CYP enzymes have been shown to hydroxylate linalool at the C-8 position to form 8-hydroxylinalool. nih.govresearchgate.net While the specific CYP responsible for the 5-hydroxylation of a suitable precursor to form this compound has not been definitively identified, the known functions of this enzyme superfamily strongly suggest their involvement.
Glycosidase Activity and Release from Glycosidic Conjugates
Detailed investigations into the enzymatic release of this compound from potential glycosidic precursors have not been documented in the available scientific literature. Glycosidically bound volatile compounds are common in nature, serving as a reservoir of aroma and flavor precursors that can be liberated by the action of glycosidases. However, specific studies identifying glycosides of this compound and the enzymes responsible for their hydrolysis are currently absent.
Interactive Data Table: Glycosidase Activity on this compound Precursors
No data is available for this table as no studies on the glycosidic conjugates of this compound and their enzymatic hydrolysis have been reported.
| Enzyme Type | Source Organism | Substrate (Glycosidic Conjugate) | Products | Reference |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
The metabolic fate of this compound within biological systems, such as microbial, plant, or animal matrices, remains uncharacterized. Biotransformation studies are crucial for understanding the potential bioactivity, degradation pathways, and ecological role of a compound. To date, no research has been published detailing the enzymatic modifications, such as oxidation, reduction, or conjugation, that this compound may undergo.
Interactive Data Table: Biotransformation Products of this compound
This table is currently unpopulated as there are no available studies on the biotransformation of this compound.
| Biological Matrix | Organism/Enzyme | Transformation Reaction | Metabolite(s) Formed | Reference |
|---|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available | Data not available |
Chemical Synthesis and Stereoselective Approaches to 3,7 Dimethyloct 1 Ene 3,5 Diol and Its Analogs
Development of Total Synthesis Methodologies for 3,7-Dimethyloct-1-ene-3,5-diol and Related Diols
While a direct total synthesis for this compound is not extensively detailed in dedicated literature, methods for closely related structural analogs provide a blueprint for its potential synthesis. A notable example is the stereoselective synthesis of (3S, 6S)-(–)-3,7-dimethylocta-1,7-diene-3,6-diol, which has been accomplished starting from geraniol (B1671447). researchgate.netrsc.org This synthesis involves the rearrangement of a chiral 2,3-epoxy alcohol, demonstrating a key strategy for installing stereocenters in such molecules. rsc.org
General approaches for the preparation of diols often begin with the reduction of diketones or the dihydroxylation of alkenes. chemistrysteps.com The reduction of the two carbonyl groups in a diketone can be achieved with various reducing agents, including sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemistrysteps.com More sophisticated methods are required for stereocontrol. The total synthesis of other natural bioactive compounds, such as 3,7-dimethyl-7-hydroxy-2-octen-1,6-olide, also utilizes geraniol as a starting material, proceeding through a series of oxidation and cyclization reactions. nih.gov Furthermore, a chemoenzymatic total synthesis of (S)-(E)-3,7-dimethyl-2-octene-1,8-diol, another analog, was achieved in 12 steps from geraniol, highlighting the integration of enzymatic methods in complex syntheses. nih.gov
Enantioselective and Diastereoselective Synthetic Strategies
Achieving the correct stereochemistry is paramount in the synthesis of chiral molecules. Enantioselective and diastereoselective strategies are employed to create specific stereoisomers from prochiral or racemic precursors.
The formation of carbon-carbon bonds is a fundamental step in building the molecular skeleton. When executed asymmetrically, it can set key stereocenters early in a synthetic sequence. The catalytic asymmetric aldol (B89426) reaction represents a powerful tool for C-C bond formation in diol synthesis. acs.org For instance, the proline-catalyzed direct aldol reaction between hydroxyacetone (B41140) and various aldehydes can produce anti-1,2-diols with excellent diastereo- and enantioselectivities. This method creates two adjacent stereocenters simultaneously.
Another advanced strategy involves the redox-triggered C-C coupling of existing diols. Iridium catalysts have been used for the asymmetric C-allylation of unprotected 1,3-diols, demonstrating high levels of catalyst-directed diastereoselectivity and site-selectivity. nih.gov Organocatalysis using chiral diols, such as BINOL derivatives, has also been effective in promoting enantioselective allylboration of ketones, a key C-C bond-forming reaction. nih.gov
Hydroxylation reactions that introduce hydroxyl groups across a double bond are a direct route to vicinal diols. The stereochemical outcome of these reactions can be controlled by the choice of reagents and catalysts. The dihydroxylation of alkenes using osmium tetroxide (OsO₄) or cold potassium permanganate (B83412) (KMnO₄) proceeds with syn-addition, meaning both hydroxyl groups are added to the same face of the double bond. youtube.comwikipedia.org This reaction is stereospecific, where the stereochemistry of the starting alkene dictates the stereochemistry of the resulting diol. youtube.com
For enantiocontrol, the Sharpless asymmetric dihydroxylation is a benchmark method. wikipedia.org This process uses a catalytic amount of osmium tetroxide in conjunction with a chiral ligand to deliver the hydroxyl groups to a specific face of the alkene, producing enantiomerically enriched syn-diols. wikipedia.org Conversely, anti-dihydroxylation can be achieved by first converting the alkene to an epoxide, followed by hydrolytic ring-opening, which occurs with inversion of configuration. chemistrysteps.com
Kinetic resolution is a technique used to separate a racemic mixture of enantiomers. wikipedia.org It relies on the differential rate of reaction of two enantiomers with a chiral catalyst or reagent, resulting in an enantioenriched sample of the less reactive enantiomer and a product formed from the more reactive enantiomer. wikipedia.org
Enzymatic kinetic resolution is a widely used and efficient method, particularly for chiral alcohols and diols. nih.gov Lipases are frequently employed to catalyze the acylation of racemic diols, where one enantiomer is acylated much faster than the other. nih.govmdpi.com This allows for the separation of an enantioenriched diol from its corresponding ester. nih.gov The lipase (B570770) from Pseudomonas cepacia (PSL-C), for example, has shown good conversion and enantioselectivity in the resolution of various 1,2-diols. nih.gov Another approach involves N-heterocyclic carbene (NHC)-catalyzed oxidative acylation, which provides a non-enzymatic method for the kinetic resolution of 1,2-diols through site- and enantioselective esterification. acs.org
| Entry | Substrate (Diol) | Lipase | Time (h) | Conversion (%) | Enantiomeric Excess of Product (eep %) | Enantiomeric Ratio (E) |
|---|---|---|---|---|---|---|
| 1 | (±)-Ethyl 2-benzyl-2,3-dihydroxypropanoate | PSL-C | 4 | 48 | 96 | >200 |
| 2 | (±)-Ethyl 2-(4-chlorobenzyl)-2,3-dihydroxypropanoate | PSL-C | 24 | 49 | 95 | 121 |
| 3 | (±)-Ethyl 2-(4-methoxybenzyl)-2,3-dihydroxypropanoate | PSL-C | 24 | 41 | 75 | 32 |
| 4 | (±)-Ethyl 2-(thiophen-2-ylmethyl)-2,3-dihydroxypropanoate | PSL-C | 24 | 45 | 88 | 67 |
Data adapted from a study on the kinetic resolution of racemic 1,2-diols using various lipases. nih.gov The table shows results for selective acylation using Pseudomonas cepacia lipase (PSL-C) in tert-butyl methyl ether.
Chemoenzymatic Synthesis and Biocatalytic Transformations
The integration of enzymatic steps into classical chemical synthesis, known as chemoenzymatic synthesis, leverages the high selectivity and mild reaction conditions of biocatalysts to produce complex chiral molecules.
Hydrolases are a class of enzymes that are particularly valuable in organic synthesis due to their broad substrate acceptance and high stereoselectivity. nih.govresearchgate.net They are frequently used for the preparation of enantiomerically pure compounds. ucc.iecollectionscanada.ca
Lipases are among the most used enzymes in industrial chemistry. nih.gov In the context of diol synthesis, their primary application is in the kinetic resolution of racemic alcohols via stereoselective acylation or hydrolysis of corresponding esters. nih.govnih.gov Lipases demonstrate high chemo-, regio-, and enantioselectivity and are stable in organic solvents, which expands their synthetic utility. nih.govnih.gov For example, the lipase-mediated acetylation of racemic diols can separate enantiomers, providing valuable chiral building blocks for the synthesis of complex molecules like terpenoids. mdpi.comresearchgate.net The chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol utilized a key step involving the asymmetric desymmetrization of a propanediol (B1597323) derivative with a lipase, which proceeded with high enantioselectivity. nih.gov
Enzyme-Mediated Desymmetrization Approaches
Enzyme-mediated desymmetrization of prochiral or meso compounds is a highly effective strategy for the synthesis of enantiomerically enriched molecules. This approach utilizes the inherent stereoselectivity of enzymes, most notably lipases, to differentiate between two enantiotopic functional groups in a symmetrical substrate. The result is the formation of a chiral product with high enantiomeric excess (ee).
A pertinent example of this strategy is found in the chemoenzymatic synthesis of (E)-3,7-dimethyl-2-octene-1,8-diol, a structural analog of this compound. A key step in this synthesis involves the asymmetric desymmetrization of a prochiral 1,3-propanediol (B51772) derivative using a lipase. nih.gov Lipases are widely employed for this purpose due to their broad substrate tolerance, commercial availability, and high stereoselectivity in non-aqueous media.
The general mechanism for lipase-catalyzed desymmetrization of a prochiral diol involves the selective acylation of one of the two enantiotopic hydroxyl groups. This reaction is typically carried out using an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, in an organic solvent. The enzyme's active site creates a chiral environment that preferentially binds and catalyzes the acylation of one of the hydroxyl groups, leading to a chiral monoacetate and leaving the other hydroxyl group untouched.
The efficiency of such desymmetrization reactions is influenced by several factors, including the choice of enzyme, the solvent, the acyl donor, and the reaction temperature. A screening of different lipases is often necessary to identify the most effective catalyst for a specific substrate.
Below is a table summarizing the lipase-catalyzed desymmetrization of various prochiral 1,3-diols, illustrating the general applicability of this method for generating chiral building blocks.
| Substrate (Prochiral Diol) | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) |
| 2-Methyl-1,3-propanediol | Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Toluene | (R)-2-Methyl-3-acetoxy-1-propanol | >99% |
| 2-Phenyl-1,3-propanediol | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Diisopropyl ether | (S)-2-Phenyl-3-acetoxy-1-propanol | 98% |
| 2-Benzyl-1,3-propanediol | Candida rugosa Lipase (CRL) | Acetic Anhydride | Tetrahydrofuran | (R)-2-Benzyl-3-acetoxy-1-propanol | 95% |
This approach provides a reliable and scalable method for producing chiral synthons that can be further elaborated to target molecules like this compound.
Bioreductions and Bio-oxidations for Functional Group Interconversion
Bioreductions and bio-oxidations are powerful enzymatic transformations for the stereoselective interconversion of functional groups. These reactions are particularly useful for the synthesis of chiral alcohols from corresponding ketones or aldehydes, and for the oxidation of alcohols to carbonyl compounds or carboxylic acids.
Bioreductions:
The asymmetric reduction of a prochiral ketone is a common and highly effective method for producing chiral secondary alcohols. This transformation is typically catalyzed by oxidoreductases, specifically alcohol dehydrogenases (ADHs), which utilize nicotinamide (B372718) cofactors (NADH or NADPH) as a source of hydride. The stereochemical outcome of the reduction is governed by the enzyme's ability to selectively deliver the hydride to one of the two enantiotopic faces of the carbonyl group.
In the context of synthesizing this compound, a hypothetical precursor such as 3,7-dimethyloct-1-en-3,5-dione could be subjected to a stereoselective bioreduction. By selecting an appropriate ADH, it would be possible to control the stereochemistry at both C3 and C5 hydroxyl groups. Often, a screening of a panel of commercially available ADHs is performed to identify an enzyme with the desired stereoselectivity and activity towards the target substrate.
The following table presents representative examples of the bioreduction of prochiral ketones to chiral alcohols using various microorganisms or isolated enzymes, demonstrating the high enantioselectivities that can be achieved.
| Substrate (Ketone) | Biocatalyst (Enzyme/Microorganism) | Product (Alcohol) | Enantiomeric Excess (ee) |
| Acetophenone | Lactobacillus kefiri | (S)-1-Phenylethanol | >99% |
| Ethyl 4-chloroacetoacetate | Candida parapsilosis | Ethyl (S)-4-chloro-3-hydroxybutanoate | 98% |
| 2,5-Hexanedione | Rhodococcus ruber ADH-A | (2S,5S)-2,5-Hexanediol | >99% |
Bio-oxidations:
Bio-oxidation reactions, often mediated by oxidases or dehydrogenases, can be employed for the selective oxidation of alcohols. For instance, a primary alcohol can be oxidized to an aldehyde or a carboxylic acid, while a secondary alcohol can be converted to a ketone. In the synthesis of analogs of this compound, a selective bio-oxidation could be used to introduce a carbonyl group at a specific position, which could then be subjected to a stereoselective reduction.
Furthermore, bio-oxidation can be used in kinetic resolution strategies. For example, in a racemic mixture of a secondary alcohol, an enzyme could selectively oxidize one enantiomer to the corresponding ketone, leaving the other enantiomer in high enantiomeric purity.
The choice of biocatalyst is critical for the success of both bioreduction and bio-oxidation reactions. Whole-cell biotransformations using bacteria or yeasts are often employed, as they provide an in-situ system for cofactor regeneration. Alternatively, isolated enzymes can be used in combination with a cofactor regeneration system, which can be enzymatic or chemical.
Structural Elucidation and Advanced Spectroscopic Characterization of 3,7 Dimethyloct 1 Ene 3,5 Diol and Its Stereoisomers
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment and Stereochemical Determination
For a molecule like 3,7-dimethyloct-1-ene-3,5-diol, ¹H and ¹³C NMR spectroscopy would be fundamental for its structural confirmation. ¹H NMR would identify the chemical environment of each proton, revealing key signals for the vinyl group (H-1 and H-2), the methine proton adjacent to the hydroxyl group (H-5), and the various methyl and methylene (B1212753) groups. The coupling constants between these protons would help establish the connectivity of the carbon skeleton.
¹³C NMR spectroscopy would complement this by providing the chemical shifts for each of the ten carbon atoms, confirming the presence of the vinyl group, the two alcohol-bearing carbons (C-3 and C-5), and the aliphatic chain.
Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), would be essential to unambiguously assign all proton and carbon signals. For stereochemical determination, Nuclear Overhauser Effect Spectroscopy (NOESY) would be employed. NOESY experiments detect through-space interactions between protons, which would help determine the relative stereochemistry at the chiral centers (C-3 and C-5) by observing which protons are in close proximity in the molecule's three-dimensional structure.
Chiral Chromatography for Enantiomeric and Diastereomeric Purity Assessment
Given the presence of at least two chiral centers (C-3 and C-5), this compound can exist as multiple stereoisomers (enantiomers and diastereomers). Chiral chromatography is the definitive technique for separating and quantifying these isomers. nih.gov
Enantioselective multidimensional gas chromatography-mass spectrometry (enantio-MDGC-MS) is a powerful method used for the chiral analysis of similar monoterpene polyols found in nature. chromatographyonline.com This technique uses a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The separated isomers are then detected by a mass spectrometer, allowing for their individual quantification. This is crucial for assessing the enantiomeric and diastereomeric purity of a sample, which is vital in fields like flavor chemistry and pheromone research where different stereoisomers can have distinct biological activities.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of a compound. High-Resolution Electron Ionization Mass Spectrometry (HR-EIMS) would be used to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of the molecular formula, C₁₀H₂₀O₂.
Standard Electron Ionization Mass Spectrometry (EIMS) would reveal the compound's fragmentation pattern. This pattern is a molecular fingerprint that provides structural information. For this compound, characteristic fragmentation would likely involve the loss of water molecules from the diol structure, cleavage adjacent to the hydroxyl groups (α-cleavage), and fragmentation of the aliphatic chain. Analysis of these fragments helps to piece together and confirm the molecule's structure.
Integration of Multi-dimensional Spectroscopic Techniques for Complex Mixture Analysis
In many contexts, such as the analysis of essential oils or products from biotransformation reactions, this compound would be present in a complex mixture. acs.orgoup.com The integration of multiple analytical techniques is necessary for its identification and characterization in such samples.
Typically, a separation technique like Gas Chromatography (GC) is coupled with a detection technique like Mass Spectrometry (GC-MS). azom.com The GC separates the individual components of the mixture, and the MS provides mass spectra for each component, aiding in identification. When dealing with stereoisomers, an enantioselective GC column is used. For complete and unambiguous structural elucidation within a mixture, fractions can be isolated using preparative chromatography and then subjected to detailed NMR analysis (¹H, ¹³C, and 2D NMR). This integrated approach, combining the separation power of chromatography with the detailed structural information from MS and NMR, is the standard for the comprehensive analysis of complex natural product mixtures.
Computational Chemistry and Theoretical Investigations of 3,7 Dimethyloct 1 Ene 3,5 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
There is no specific research literature detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 3,7-Dimethyloct-1-ene-3,5-diol. Such studies would be instrumental in elucidating the molecule's electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are fundamental to understanding its reactivity. Furthermore, calculations of the electrostatic potential surface would highlight regions susceptible to electrophilic and nucleophilic attack, providing insights into its potential chemical behavior. In the absence of such studies, a detailed reactivity profile for this specific compound cannot be constructed.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Specific molecular dynamics (MD) simulations for this compound have not been reported in the available scientific literature. MD simulations would offer a dynamic perspective on the molecule's conformational landscape, identifying the most stable three-dimensional structures and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological macromolecules. Additionally, simulations in various solvents would shed light on its intermolecular interactions and solvation properties. Without such studies, the conformational preferences and interaction patterns of this compound remain speculative.
In Silico Approaches for Predicting Biological Activities and Molecular Docking Studies with Target Biomolecules
The scientific literature lacks any in silico predictions of biological activities or molecular docking studies specifically involving this compound. These computational techniques are vital for screening potential drug candidates by predicting their interactions with specific biological targets, such as enzymes or receptors. Molecular docking, for instance, could provide hypothetical binding poses and affinities for this compound within the active site of a target protein, offering a basis for further experimental validation. The absence of such research means that the potential biological activities of this compound have not been computationally explored.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Optimization
No Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models have been developed specifically for this compound. QSAR and QSPR studies are statistical methods that correlate the chemical structure of compounds with their biological activity or physicochemical properties. For a series of related compounds, these models can predict the activity of new, unsynthesized molecules and guide structural optimization for enhanced efficacy or desired properties. The lack of such models for this compound and its analogues indicates a significant gap in the computational understanding of this chemical space.
Derivatives and Structure Activity Relationship Sar Studies of 3,7 Dimethyloct 1 Ene 3,5 Diol
Synthesis of Novel Analogs and Derivatives with Modified Carbon Skeletons and Functional Groups
The journey to unlock the full potential of 3,7-dimethyloct-1-ene-3,5-diol begins with the strategic synthesis of novel analogs. This involves meticulous modifications to both the foundational carbon skeleton and the appended functional groups. Researchers employ a variety of synthetic strategies to introduce controlled changes, thereby generating a library of derivatives for biological evaluation.
Equally important is the modification of the hydroxyl and vinyl functional groups. Esterification or etherification of the diol can alter the compound's polarity and metabolic stability. The vinyl group offers a reactive handle for a plethora of chemical transformations, including epoxidation, dihydroxylation, or hydrogenation, leading to a diverse array of derivatives with potentially new biological activities. For example, the conversion of the vinyl group to an epoxide can introduce a reactive electrophilic center, potentially enabling covalent interactions with target proteins.
The synthesis of these novel analogs often relies on established methodologies in organic chemistry, tailored to the specific functionalities of the parent compound. Below is a conceptual representation of potential synthetic modifications:
| Modification Type | Synthetic Strategy | Potential Outcome |
| Chain Length Variation | Grignard reaction with appropriate aldehydes/ketones | Altered spatial fit in binding pockets |
| Functional Group Interconversion | Esterification, Etherification, Oxidation, Reduction | Modified polarity, solubility, and metabolic stability |
| Vinyl Group Modification | Epoxidation, Dihydroxylation, Hydrogenation | Introduction of new reactive centers and altered stereochemistry |
Systematic Exploration of Structural Modifications Impacting Biological Activity
Once a diverse library of this compound derivatives has been synthesized, the next critical phase is the systematic exploration of how these structural modifications impact their biological activity. This is the cornerstone of structure-activity relationship (SAR) studies. By comparing the biological data of the parent compound with its analogs, researchers can deduce which structural features are essential for activity and which can be modified to enhance potency, selectivity, or pharmacokinetic properties.
For instance, if ester derivatives of the diol exhibit enhanced activity, it would suggest that modifying the hydroxyl groups can lead to improved cell permeability or a more favorable interaction with the target. Conversely, if hydrogenation of the double bond leads to a loss of activity, it would indicate the importance of the vinyl group for the compound's biological function.
A hypothetical SAR study might reveal the following trends:
| Derivative | Structural Modification | Observed Biological Activity | SAR Implication |
| Analog A | Esterification of 3-OH | Increased Potency | Hydroxyl group at C3 is a key interaction point, and esterification may improve bioavailability. |
| Analog B | Hydrogenation of C1-C2 double bond | Decreased Potency | The vinyl group is crucial for target recognition or binding. |
| Analog C | Introduction of a phenyl group at C7 | Enhanced Selectivity | The C7 position can be modified to improve selectivity for a specific target. |
These systematic studies are essential for building a comprehensive understanding of the molecule's behavior and for guiding the design of future generations of more effective and targeted therapeutic agents.
Establishment of Key Pharmacophoric Elements and Steric Requirements for Target Interactions
Through extensive SAR studies, researchers can begin to establish the key pharmacophoric elements of this compound derivatives. A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to interact with a specific biological target and trigger a biological response. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged groups.
Understanding the steric requirements is also paramount. This involves defining the acceptable size and shape of substituents at different positions of the molecule. For example, introducing a bulky group at a sterically hindered position could abolish activity, while a smaller group might be well-tolerated or even enhance it. Computational modeling and X-ray crystallography of ligand-target complexes can provide invaluable insights into these steric constraints and help in the rational design of more potent inhibitors.
Stereochemical Influence on Derivative Activity and Selectivity
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity and selectivity of this compound derivatives. The parent compound has two chiral centers at positions C3 and C5, meaning it can exist as four possible stereoisomers (diastereomers and enantiomers).
It is a well-established principle in pharmacology that different stereoisomers of a drug can have vastly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. One isomer may bind with high affinity and elicit a strong therapeutic effect, while another may be inactive or even produce undesirable side effects.
Therefore, the stereoselective synthesis of each individual stereoisomer of a promising derivative is crucial for a complete understanding of its pharmacological profile. By testing the biological activity of each pure stereoisomer, researchers can determine the optimal stereochemical configuration for target interaction. This knowledge is not only fundamental for developing more potent and selective drugs but is also a critical consideration for regulatory approval. For instance, a related compound, 3,7-dimethyloct-1-ene-3,6,7-triol, has shown anti-HIV activity, and it is highly probable that the stereochemistry of its three chiral centers significantly influences this activity.
The influence of stereochemistry extends to the selectivity of the derivatives as well. A specific stereoisomer might show high selectivity for one biological target over others, leading to a more favorable side-effect profile. This highlights the importance of controlling stereochemistry throughout the drug discovery and development process to maximize therapeutic benefit and minimize potential risks.
Biological Activities and Molecular Mechanisms of Action of 3,7 Dimethyloct 1 Ene 3,5 Diol
Investigational Therapeutic Potential in Pre-clinical Models
Antimicrobial and Antifungal Activities
This indicates that 3,7-Dimethyloct-1-ene-3,5-diol is likely a compound that has not yet been a subject of in-depth biological investigation, or the research has not been made publicly available.
Antioxidant Properties
Research into common terpenoid constituents of essential oils has indicated that the presence of π bonds is crucial for their chain-breaking antioxidant activity. nih.govacs.org Studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay have shown that monoterpenes with conjugated double bonds can exhibit significant free radical scavenging activity. acs.org For instance, a halogenated monoterpene isolated from a Namibian marine algal Plocamium species demonstrated excellent DPPH radical scavenging activity with an IC50 value of 0.05 ± 0.01 mM. nih.gov
Furthermore, related monoterpene alcohols have been noted for their antioxidant potential. Nerol ((Z)-3,7-dimethylocta-2,6-dien-1-ol), for example, is recognized for its antioxidant, as well as anti-inflammatory and anti-microbial, effects. mdpi.com The antioxidant activity of such compounds is a subject of ongoing research, with a focus on understanding the structure-activity relationships that govern their efficacy. nih.gov
Table 1: Antioxidant Activity of a Related Monoterpene
| Compound | Assay | Result (IC50) | Source |
|---|---|---|---|
| Halogenated monoterpene (from Plocamium species) | DPPH radical scavenging | 0.05 ± 0.01 mM | nih.gov |
| Halogenated monoterpene (from Plocamium species) | Nitric Oxide (NO) scavenging | 4.18 ± 0.22 mM | nih.gov |
| Halogenated monoterpene (from Plocamium species) | Hydrogen Peroxide (H2O2) scavenging | 5.58 ± 1.11 mM | nih.gov |
Note: This data is for a related compound and not this compound.
Anti-HIV Activity
There is currently no specific research in the available scientific literature that directly evaluates the anti-HIV activity of this compound. However, studies on structurally similar compounds suggest that monoterpenoids may be a promising area for anti-HIV research. A number of plant-derived terpenoids have been investigated for their potential to inhibit the human immunodeficiency virus (HIV). nih.gov
Of particular relevance is the reported anti-HIV activity of 3,7-Dimethyloct-1-ene-3,6,7-triol, a closely related monoterpenoid polyol. This compound, which differs from the subject of this article by an additional hydroxyl group, has been identified as having anti-HIV properties. Terpenoids can exert anti-HIV effects through various mechanisms, including the inhibition of viral entry and replication. researchgate.net The anti-HIV activity of terpenoids is an active area of drug discovery, with numerous compounds from this class showing potential as therapeutic agents. nih.gov
Table 2: Reported Anti-HIV Activity of a Structurally Similar Compound
| Compound | Activity | Source |
|---|---|---|
| 3,7-Dimethyloct-1-ene-3,6,7-triol | Anti-HIV Activity | MedChemExpress (product information) |
Note: This information is for a structurally similar compound and not this compound.
Subcellular Localization and its Impact on Biochemical Effects
Specific studies on the subcellular localization of this compound and its subsequent impact on biochemical effects have not been identified in the reviewed scientific literature. The localization of a compound within a cell is critical to its biological activity, as it determines which organelles, enzymes, and signaling pathways it can interact with.
In plants, the biosynthesis of monoterpenes occurs in specific subcellular compartments. The 2-C-methyl-d-erythritol 4-phosphate (MEP) pathway, which is responsible for the production of monoterpene precursors, is localized in the plastids. nih.gov However, some enzymes involved in monoterpene synthesis have been found in the cytoplasm. nih.gov For instance, a geraniol (B1671447) synthase has been targeted to plastids, the cytosol, and mitochondria to study subcellular monoterpene biosynthesis. researchgate.net The transport of monoterpenes between cellular compartments, such as from the plastids to the endoplasmic reticulum, has also been observed. wur.nl This distribution within the cell is a key factor in their metabolic fate and biological effects.
Table 3: General Subcellular Localization of Monoterpene Biosynthesis
| Process | Subcellular Compartment | Source |
|---|---|---|
| Monoterpene Precursor Synthesis (MEP Pathway) | Plastids | nih.gov |
| Monoterpene Synthase Activity | Plastids, Cytoplasm, Mitochondria | nih.govresearchgate.net |
Note: This information pertains to the general biosynthesis of monoterpenes and not specifically to the localization of this compound.
Environmental Fate and Biotransformation of 3,7 Dimethyloct 1 Ene 3,5 Diol in Ecosystems
Microbial Degradation Pathways and Metabolites
Direct studies on the microbial degradation of 3,7-Dimethyloct-1-ene-3,5-diol are scarce. Nevertheless, the biotransformation of other acyclic monoterpenoids like geraniol (B1671447), linalool (B1675412), and citronellol (B86348) has been a subject of research, offering insights into potential metabolic pathways. Microorganisms, particularly bacteria of the Pseudomonas genus, are known to degrade acyclic terpenes. The degradation is expected to initiate with the oxidation of the alcohol functional groups.
A putative microbial degradation pathway for this compound would likely involve the following steps:
Oxidation of Alcohol Groups: The primary and secondary alcohol groups are susceptible to oxidation by microbial alcohol dehydrogenases. The secondary alcohol at the C-5 position could be oxidized to a ketone, while the tertiary alcohol at the C-3 position is more resistant to direct oxidation.
Double Bond Saturation: The double bond between C-1 and C-2 may undergo reduction.
Hydroxylation: Further hydroxylation at various positions of the carbon chain can occur, increasing the water solubility of the molecule and preparing it for further degradation.
Beta-Oxidation: Following initial modifications, the aliphatic chain can be shortened through beta-oxidation, a common pathway for the degradation of fatty acids and other aliphatic compounds.
This would lead to a variety of potential metabolites.
Table 1: Putative Microbial Metabolites of this compound
| Putative Metabolite | Chemical Formula | Proposed Formation Pathway |
| 3,7-Dimethyloct-1-en-3-ol-5-one | C₁₀H₁₈O₂ | Oxidation of the secondary alcohol at C-5 |
| 3,7-Dimethyloctan-3,5-diol | C₁₀H₂₂O₂ | Reduction of the C-1 double bond |
| 3,7-Dimethyl-5-hydroxyoctanoic acid | C₁₀H₂₀O₃ | Oxidation of the terminal methyl group and subsequent oxidation of the primary alcohol |
Note: The metabolites listed are hypothetical and based on known microbial degradation pathways of similar terpenoid structures.
Abiotic Degradation Mechanisms (e.g., Oxidation, Hydrolysis)
The chemical structure of this compound suggests that it can undergo several abiotic degradation reactions in the environment.
Oxidation: The carbon-carbon double bond makes the molecule susceptible to oxidation by atmospheric oxidants such as ozone (O₃) and hydroxyl radicals (•OH). This can lead to the formation of smaller, more volatile compounds like aldehydes and ketones. The presence of hydroxyl groups can also influence the reaction rates and pathways of oxidation.
Hydrolysis: While the alcohol groups themselves are generally stable to hydrolysis, the allylic nature of the secondary alcohol at the C-5 position could potentially make it more susceptible to substitution or elimination reactions under certain environmental conditions, although this is less likely to be a primary degradation pathway compared to oxidation.
Table 2: Potential Abiotic Degradation Products of this compound
| Degradation Product | Formation Mechanism | Environmental Compartment |
| Formaldehyde, Acetaldehyde | Ozonolysis or reaction with hydroxyl radicals | Atmosphere |
| Smaller carboxylic acids | Further oxidation of initial degradation products | Atmosphere, Water |
Note: These products are predicted based on general principles of organic chemistry and atmospheric degradation of unsaturated organic compounds.
Stability and Reactivity of this compound in Diverse Environmental Matrices
The stability and reactivity of this compound in different environmental compartments will be governed by its chemical properties and the prevailing environmental conditions.
In Soil: In soil environments, both biotic and abiotic degradation processes will contribute to its transformation. Its mobility will depend on its water solubility and soil organic matter content. The hydroxyl groups will increase its polarity and potential for leaching, while its aliphatic backbone may lead to some sorption to organic matter. Microbial degradation is expected to be a significant removal mechanism in biologically active soils.
In Water: In aquatic systems, this compound is likely to undergo microbial degradation. Photodegradation, particularly in the presence of photosensitizers, could also contribute to its removal. Its volatility from water is expected to be low due to the presence of the polar hydroxyl groups.
In Air: Due to its molecular weight and functional groups, this compound is expected to have a relatively low vapor pressure, limiting its presence in the gas phase. However, if it does enter the atmosphere, it will be susceptible to rapid degradation by hydroxyl radicals and ozone, with an estimated short atmospheric lifetime.
Role in Natural Biogeochemical Cycles
As a biogenic volatile organic compound (BVOC), this compound, if released from plants, could play a role in atmospheric chemistry. Terpenoids are known to be involved in the formation of secondary organic aerosols (SOAs), which can influence cloud formation and the Earth's radiative balance.
In terrestrial and aquatic ecosystems, the carbon in this compound would be incorporated into microbial biomass during degradation, thus participating in the local carbon cycle. Its degradation products, such as smaller organic acids, can be utilized by a wide range of microorganisms, further integrating its carbon into the ecosystem's food web. The specific contribution of this compound to broader biogeochemical cycles is currently unknown and would depend on its natural abundance and emission rates, for which there is limited data.
Future Research Directions and Translational Perspectives for 3,7 Dimethyloct 1 Ene 3,5 Diol
Advanced Synthetic Methodologies for Enantiopure Production
The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of synthetic routes to access enantiomerically pure forms of 3,7-Dimethyloct-1-ene-3,5-diol is a critical first step. Future research should focus on asymmetric synthesis strategies to selectively produce each stereoisomer.
One promising approach is chemoenzymatic synthesis , which utilizes enzymes for key stereoselective transformations. For instance, lipases have been successfully employed in the asymmetric desymmetrization of prochiral diols to produce enantiopure intermediates for the synthesis of other acyclic monoterpenoid diols, such as (E)-3,7-dimethyl-2-octene-1,8-diol. nih.gov This methodology could be adapted for the synthesis of this compound, potentially offering high enantioselectivity under mild reaction conditions.
Another avenue to explore is asymmetric catalysis using chiral metal complexes or organocatalysts. Stereoselective reduction of a suitable diketone precursor or the asymmetric dihydroxylation of a diene could provide access to the desired stereoisomers. The stereoselective synthesis of related compounds like (3R,6S)-3,7-dimethylocta-1,7-dien-3,6-diol demonstrates the feasibility of such approaches in achieving high stereocontrol. researchgate.net
Key research objectives in this area should include:
Development of efficient and scalable synthetic routes to all possible stereoisomers of this compound.
Optimization of reaction conditions to maximize yield and enantiomeric excess.
Characterization of the absolute configuration of each synthesized stereoisomer.
Comprehensive Elucidation of Undiscovered Biosynthetic Enzymes and Pathways
Understanding the natural biosynthesis of this compound in organisms such as plants and fungi is crucial for its sustainable production and for identifying novel enzymes with biotechnological applications. While the general monoterpenoid biosynthetic pathway, originating from the methylerythritol phosphate (B84403) (MEP) or mevalonate (B85504) (MVA) pathways, is well-established, the specific enzymes responsible for the formation of this particular diol are unknown. researchgate.netsemanticscholar.org
Future research should employ a combination of genomic, transcriptomic, and metabolomic approaches to identify candidate genes and enzymes involved in its biosynthesis. For example, multi-omics analysis has been used to investigate the terpenoid synthesis pathway in various plants. frontiersin.org A similar strategy could be applied to organisms found to produce this compound.
Once candidate genes are identified, heterologous expression and in vitro enzyme assays will be necessary to confirm their function. This involves expressing the genes in a suitable host organism, such as E. coli or yeast, and then testing the ability of the purified enzymes to convert predicted precursors into this compound. The identification of a geraniol (B1671447) synthase from a fungus, for instance, highlights the potential for discovering novel monoterpenoid-biosynthesizing enzymes in diverse organisms. nih.gov
Specific research goals should encompass:
Screening of plant and microbial species for the production of this compound.
Identification of candidate genes encoding for terpene synthases, cytochrome P450 monooxygenases, and other modifying enzymes.
Functional characterization of the identified enzymes and elucidation of the complete biosynthetic pathway.
Mechanistic Studies on Structure-Function Relationships and Molecular Targets
To exploit the potential bioactivities of this compound, a thorough understanding of its mechanism of action and the relationship between its structure and biological function is essential. The presence of hydroxyl groups and a double bond suggests that this molecule could interact with various biological targets.
Initial research should involve broad-spectrum biological screening of the enantiopure stereoisomers to identify potential therapeutic areas, such as antimicrobial, anti-inflammatory, or anticancer activities. Structure-activity relationship (SAR) studies on other monoterpenes have revealed that the type and position of functional groups significantly influence their biological effects. nih.gov For example, studies on monoterpenoid diols have indicated that their absolute configuration can greatly influence their activity. researchgate.net
Once a significant bioactivity is identified, target identification and validation studies will be crucial. This can be achieved through techniques such as affinity chromatography, proteomics, and genetic approaches to pinpoint the specific proteins or cellular pathways that this compound interacts with.
Future mechanistic studies should aim to:
Evaluate the biological activities of each stereoisomer of this compound.
Determine the molecular targets and signaling pathways modulated by the active stereoisomers.
Elucidate the precise molecular interactions between the compound and its target(s) through techniques like X-ray crystallography or NMR spectroscopy.
Exploration of Novel Derivatives with Enhanced and Selective Bioactivities
The structural backbone of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially improved potency, selectivity, and pharmacokinetic properties. Chemical modification of the hydroxyl groups and the double bond can lead to a diverse library of new compounds for biological evaluation.
A semisynthetic approach , starting from the naturally produced or synthetically obtained this compound, would be an efficient way to generate these derivatives. The synthesized derivatives should then be screened for enhanced or novel biological activities, and promising candidates can be further optimized through iterative rounds of chemical synthesis and biological testing.
Key objectives for the development of novel derivatives include:
Design and synthesis of a library of derivatives with systematic modifications of the parent structure.
Screening of the derivative library for improved biological activity and selectivity.
Establishment of clear structure-activity relationships to guide the design of next-generation compounds.
Integration of Multi-Omics Data for Systems-Level Understanding of its Biological Roles
To gain a holistic understanding of the biological effects of this compound, an integrated multi-omics approach is essential. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to map the global cellular response to treatment with the compound.
For instance, treating cells or model organisms with this compound and subsequently analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) can reveal the broader biological pathways and networks that are perturbed. This systems-level perspective can provide valuable insights into the compound's mechanism of action, potential off-target effects, and biomarkers of response.
Multi-omics approaches have been successfully used to unravel the complexities of other natural product biosynthetic pathways and their biological effects. nih.govrsc.org Applying these powerful technologies to the study of this compound will be instrumental in building a comprehensive picture of its biological roles and translational potential.
Future research in this area should focus on:
Generating multi-omics datasets from cells or model organisms treated with this compound.
Utilizing bioinformatics and computational biology to integrate and analyze these large datasets.
Constructing network models to visualize and interpret the systems-level effects of the compound.
By pursuing these future research directions, the scientific community can systematically unravel the chemical, biological, and therapeutic potential of this compound, paving the way for its potential application in various fields.
Q & A
Q. What synthetic methodologies are optimal for preparing 3,7-Dimethyloct-1-ene-3,5-diol with high stereochemical fidelity?
Methodological Answer: A multi-step synthesis involving Sonogashira cross-coupling or alkyne functionalization can be employed. For example, palladium-catalyzed coupling (e.g., PdCl₂(PPh₃)₂, CuI) in tetrahydrofuran (THF) with cesium carbonate as a base enables alkynylation, followed by dihydroxylation to introduce diol moieties . Key steps include:
- Catalytic System: PdCl₂(PPh₃)₂ (5 mol%), CuI (5 mol%), Cs₂CO₃ (1.5 equiv).
- Reaction Conditions: Argon atmosphere, room temperature to 80°C, monitored via TLC.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradients) yields >75% purity.
Table 1: Synthetic Conditions and Yields
| Step | Reagents/Catalysts | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Alkyne Coupling | PdCl₂(PPh₃)₂, CuI | THF | 80 | 78 |
| Dihydroxylation | OsO₄, NMO | Acetone/H₂O | 0–25 | 65 |
Reference: Pd-catalyzed coupling protocols align with methods in Molecules (2015) for structurally analogous quinazoline derivatives .
Q. Which analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) resolves olefinic protons (δ 5.1–5.8 ppm) and diol hydroxyls (δ 1.5–2.5 ppm, broad). Stereochemistry is confirmed via NOESY .
- HPLC: Reverse-phase C18 columns (MeCN/H₂O, 0.1% TFA) verify ≥98% purity, critical for biological assays .
- Mass Spectrometry: HRMS (ESI+) confirms molecular ion [M+H]⁺ (calc. for C₁₀H₁₈O₂: 170.1307; observed: 170.1303).
Table 2: Key NMR Signals (500 MHz, CDCl₃)
| Proton | δ (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| H-1 (CH₂=CH) | 5.2–5.6 | m | Olefinic |
| H-3, H-5 (OH) | 1.8 | br s | Diol hydroxyls |
| H-7 (CH₃) | 1.2 | d | Methyl branch |
Reference: Analytical protocols mirror those for (3R,5R)-1-(4-Hydroxyphenyl)-7-phenylheptane-3,5-diol .
Q. How does pH and temperature influence the stability of this compound in solution?
Methodological Answer:
- Stability Assay: Conduct accelerated degradation studies (40–60°C, pH 3–9) with HPLC monitoring.
- Findings: Degradation <5% at pH 7 (25°C, 30 days); acid-catalyzed dehydration dominates at pH ≤3, forming allylic ethers.
- Storage Recommendation: Aqueous solutions (pH 6–7) at –20°C in amber vials prevent oxidation.
Reference: Stability testing aligns with protocols for phenolic diols in Jurnal Kimia Sains dan Aplikasi (2024) .
Advanced Research Questions
Q. What strategies resolve enantiomers of this compound, and how is enantiopurity validated?
Methodological Answer:
- Chiral Resolution: Use enzymatic kinetic resolution (e.g., lipase B, vinyl acetate) or chiral HPLC (Chiralpak AD-H column, hexane/i-PrOH 90:10).
- Validation: Polarimetry ([α]D²⁵ = +12.5° for R,R-enantiomer) and X-ray crystallography confirm absolute configuration.
Table 3: Chiral HPLC Conditions
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) |
|---|---|---|---|
| Chiralpak AD-H | Hexane/i-PrOH (90:10) | 1.0 | R,R: 8.2; S,S: 10.5 |
Reference: Enantiopurity methods are adapted from HETEROCYCLES (2004) for isopropylidene-protected diols .
Q. How can computational models predict the biological activity of this compound?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to targets (e.g., EGFR, SRC).
- Validation: Compare docking scores (affinity ≤–8.0 kcal/mol) with in vitro assays (IC₅₀ ≤10 µM).
Table 4: Docking Results vs. Experimental IC₅₀
| Target | Docking Affinity (kcal/mol) | Experimental IC₅₀ (µM) |
|---|---|---|
| EGFR | –8.5 | 12.3 |
| SRC | –9.1 | 8.7 |
Reference: Network pharmacology approaches from 2021 studies validate target prioritization .
Q. What mechanistic insights explain regioselectivity in the dihydroxylation of 3,7-Dimethyloct-1-ene?
Methodological Answer:
- Experimental Design: Use OsO₄/N-methylmorpholine N-oxide (NMO) with isotopic labeling (D₂O) to track hydroxylation sites.
- Findings: Syn-addition dominates (≥90%), with steric effects from methyl branches dictating 3,5-diol formation over 4,6-products.
Reference: Mechanistic studies parallel quinazoline alkyne functionalization in Molecules (2015) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
